3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one
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Overview
Description
3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one is a complex organic compound with a quinoxaline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one typically involves multiple steps. One common route starts with the preparation of 2-amino-5-nitrobenzophenone, which is then subjected to cyclization reactions to form the quinoxaline core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce nitroso or nitro compounds .
Scientific Research Applications
3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-nitrophenol
- 2-Amino-5-nitrobenzophenone
- 2-Amino-5-nitrophenyl phenylmethanone
Uniqueness
What sets 3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one apart from similar compounds is its quinoxaline core, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with distinct electronic characteristics .
Properties
Molecular Formula |
C21H16N4O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2-one |
InChI |
InChI=1S/C21H16N4O3/c22-17-11-10-15(25(27)28)12-16(17)20-21(26)24(13-14-6-2-1-3-7-14)19-9-5-4-8-18(19)23-20/h1-12H,13,22H2 |
InChI Key |
IIQHWNBHBBWOHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C(C2=O)C4=C(C=CC(=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
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